molecular formula C7H11BrO3 B2710891 Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate CAS No. 2402789-93-7

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

Cat. No.: B2710891
CAS No.: 2402789-93-7
M. Wt: 223.066
InChI Key: YSNKYZOFQQCVAD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane derivatives. These compounds are characterized by a five-membered ring containing an oxygen atom. The presence of a bromomethyl group and a carboxylate ester makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Bromomethyl Group: This step usually involves bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Esterification: The carboxylate ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

    Oxidation and Reduction: The oxolane ring and the bromomethyl group can participate in oxidation and reduction reactions under suitable conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Oxolanes: From nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

    Carboxylic Acids: From ester hydrolysis.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms or as a building block for biologically active compounds.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, affecting their function. The bromomethyl group could act as an electrophile, participating in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,5R)-5-(chloromethyl)oxolane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds might not undergo. This makes it valuable for certain synthetic applications and research studies.

Properties

IUPAC Name

methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNKYZOFQQCVAD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.